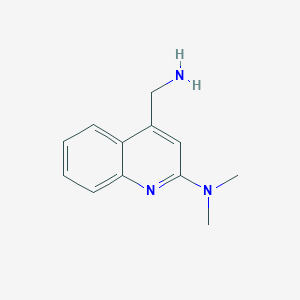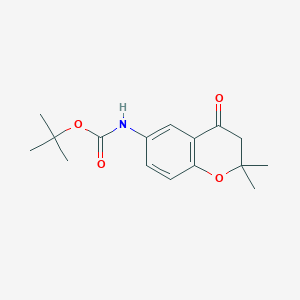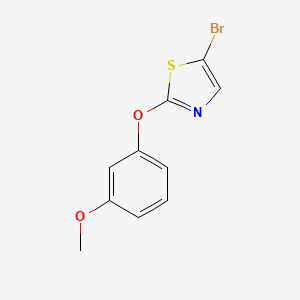
4-(aminomethyl)-N,N-dimethylquinolin-2-amine
Overview
Description
4-(Aminomethyl)-N,N-dimethylquinolin-2-amine (4-AMQ) is a widely studied organic compound belonging to the quinolone family. It is a heterocyclic aromatic amine with a wide range of applications in scientific research. 4-AMQ is a colorless, water-soluble compound with a molecular weight of 239.28 g/mol and a melting point of 77-78°C. It is synthesized through a variety of methods, including the reaction of p-toluenesulfonyl chloride with 4-amino-N,N-dimethylquinolin-2-ol.
Scientific Research Applications
Synthesis and Derivative Formation
- 4-amino-2-phenylquinoline derivatives, synthesized via amination, are important scaffolds in medicinal chemistry. The formation of these compounds involves the reaction of various 4-chloro-2-arylquinoline compounds with amide solvents, which influences the activity of amination based on the steric and electronic effect of the N-substituents on the amino group (Tsai et al., 2008).
Chemical Analysis and Detection Methods
- A spectrofluorimetric method for the determination of total aliphatic amines has been developed using a fluorigenic reagent derived from 2,6-dimethylquinoline. This method is applicable for detecting aliphatic amines in various media, including water sources (Cao et al., 2003).
Catalysis and Chemical Reactions
- Palladium catalysis offers a mild and convenient alternative for the formation of C-N bond in 4-aminoquinolines, providing an efficient method for assembling these compounds, which are traditionally prepared via SNAr chemistry (Margolis et al., 2007).
In Vitro Cytotoxicity and Anticancer Potential
- Synthesis of 4-aminoquinoline derivatives and their examination for cytotoxic effects on human breast tumor cell lines have been conducted, indicating their potential as anticancer agents. Certain derivatives showed significant potency against specific cancer cell lines (Zhang et al., 2007).
Antimalarial Applications
- Synthesis of new compounds with 4-aminoquinoline complexes demonstrates high efficacy against chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating their potential use in antimalarial treatments (Beagley et al., 2002).
Mannich and Retro-Mannich Reactions
- The study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction conditions reveals insights into the nucleophilicity and reaction mechanisms of 2-aminoquinolinone, important for synthesizing various chemical products (Funk et al., 2017).
properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15(2)12-7-9(8-13)10-5-3-4-6-11(10)14-12/h3-7H,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITYDNHMDFIHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N,N-dimethylquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)

![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)
![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)




![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)
![Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374417.png)
![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)